molecular formula C42H79NO7 B12769822 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid CAS No. 65150-85-8

2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid

Cat. No.: B12769822
CAS No.: 65150-85-8
M. Wt: 710.1 g/mol
InChI Key: MCVBXQZQMJIUNU-GRVYQHKQSA-N
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Description

2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid is a compound that combines the properties of both an amino alcohol and a fatty acid. The amino alcohol component, 2-[bis(2-hydroxyethyl)amino]ethanol, is known for its use in various industrial applications, while the fatty acid component, (9Z,12Z)-octadeca-9,12-dienoic acid, is a polyunsaturated fatty acid commonly found in vegetable oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired amino alcohol . The reaction conditions generally include controlled temperatures and pressures to ensure the desired product is obtained with high purity.

For the (9Z,12Z)-octadeca-9,12-dienoic acid component, it is usually derived from natural sources such as vegetable oils through processes like saponification and subsequent purification .

Industrial Production Methods

Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale chemical reactors where ethylene oxide and ammonia are reacted under controlled conditions. The process is optimized to maximize yield and minimize by-products[3][3]. The (9Z,12Z)-octadeca-9,12-dienoic acid is typically extracted from vegetable oils using methods like solvent extraction and distillation[4][4].

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various amino alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can interact with cellular membranes and proteins, affecting their function and stability . The fatty acid component can modulate lipid metabolism and influence inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: Similar in structure to 2-[bis(2-hydroxyethyl)amino]ethanol, triethanolamine is widely used in cosmetics and industrial applications.

    Linoleic Acid: A polyunsaturated fatty acid similar to (9Z,12Z)-octadeca-9,12-dienoic acid, linoleic acid is essential for human health and is found in many dietary sources.

Uniqueness

The uniqueness of 2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid lies in its combined properties of an amino alcohol and a polyunsaturated fatty acid, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

65150-85-8

Molecular Formula

C42H79NO7

Molecular Weight

710.1 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid

InChI

InChI=1S/2C18H32O2.C6H15NO3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b2*7-6-,10-9-;

InChI Key

MCVBXQZQMJIUNU-GRVYQHKQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(N(CCO)CCO)CO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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